molecular formula C23H22N4O2S B4823832 [5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-PROPYLPHENYL) ETHER

[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-PROPYLPHENYL) ETHER

Cat. No.: B4823832
M. Wt: 418.5 g/mol
InChI Key: PVGMROCPGCHGIR-UHFFFAOYSA-N
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Description

[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-PROPYLPHENYL) ETHER: is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-PROPYLPHENYL) ETHER typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-PROPYLPHENYL) ETHER undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-PROPYLPHENYL) ETHER has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-PROPYLPHENYL) ETHER involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies using techniques like molecular docking and spectroscopy can provide insights into these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple heterocyclic rings, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

11,12-dimethyl-4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-4-5-16-6-8-17(9-7-16)28-12-18-10-11-19(29-18)21-25-22-20-14(2)15(3)30-23(20)24-13-27(22)26-21/h6-11,13H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGMROCPGCHGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-PROPYLPHENYL) ETHER
Reactant of Route 2
Reactant of Route 2
[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-PROPYLPHENYL) ETHER
Reactant of Route 3
Reactant of Route 3
[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-PROPYLPHENYL) ETHER
Reactant of Route 4
[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-PROPYLPHENYL) ETHER
Reactant of Route 5
Reactant of Route 5
[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-PROPYLPHENYL) ETHER
Reactant of Route 6
Reactant of Route 6
[5-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-PROPYLPHENYL) ETHER

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